molecular formula C15H16F3NO B2465526 (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2034997-09-4

(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2465526
CAS RN: 2034997-09-4
M. Wt: 283.294
InChI Key: AYJVTDYVDIWJLZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TPP and is a member of the family of chalcones, which are known for their diverse biological activities. TPP has been studied extensively for its ability to modulate various signaling pathways in the body, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme that plays a key role in melanogenesis, the process that produces melanin . It showed strong competitive inhibition activity against mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .

Anti-Melanogenesis

The compound has demonstrated anti-melanogenesis properties in α-MSH and IBMX-induced B16F10 melanoma cells . This suggests potential applications in the treatment of diseases associated with hyperpigmentation disorders .

Drug Development

The compound’s inhibitory effects on tyrosinase and its anti-melanogenesis properties suggest it could be a potent ingredient in the development of therapeutic agents .

Synthesis of Substituted Propenones

The compound can be used in the synthesis of substituted propenones . This is a significant improvement over previously reported methods, offering a convenient one-pot, three-component, and solvent-free procedure .

Anti-Tubercular Potential

Derivatives of the compound have been evaluated for anti-tubercular potential against Mycobacterium tuberculosis . This suggests potential applications in the treatment of tuberculosis .

Broad Range of Biological Properties

Imidazole, a moiety present in the compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could have a wide range of applications in drug development .

properties

IUPAC Name

(E)-3-phenyl-1-[2-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c16-15(17,18)13-8-4-5-11-19(13)14(20)10-9-12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJVTDYVDIWJLZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one

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